4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one
Description
Historical Development of Benzimidazole-Pyrrolidine Hybrid Molecules
The genesis of benzimidazole-pyrrolidine hybrids traces back to the mid-20th century, when researchers first recognized the pharmacological potential of benzimidazole derivatives. Early work by Ciba AG in the 1950s demonstrated the analgesic properties of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene), laying the groundwork for structural diversification. The integration of pyrrolidine/pyrrolidinone motifs emerged later, driven by the need to improve pharmacokinetic properties such as solubility and metabolic stability.
A pivotal shift occurred in the 2000s with the adoption of molecular hybridization strategies. For instance, studies on bis-(benzimidazole)-pyridine hybrids revealed that combining azole and azine pharmacophores enhanced antifungal activity by simultaneously inhibiting fungal CYP51 enzymes and cell wall synthesis. Parallel developments in opioid research demonstrated that substituting benzimidazole cores with pyrrolidine rings (e.g., in nitazene opioids) modulated receptor binding kinetics, albeit with significant safety concerns. These findings catalyzed interest in pyrrolidinone-based hybrids, where the lactam ring’s rigidity could fine-tune spatial orientation while maintaining hydrogen-bonding capacity.
Structural Evolution and Pharmacological Relevance
The target compound’s structure reflects iterative optimization of three critical domains:
- Benzimidazole Core : The 1H-benzo[d]imidazol-2-yl group provides a planar aromatic system capable of π-π stacking and hydrogen bonding, crucial for interacting with enzymatic active sites. The N1-allyl substitution introduces steric bulk and potential for Michael addition reactions, a feature exploited in prodrug designs.
- Pyrrolidin-2-One Ring : The lactam moiety enhances solubility via polar interactions while restricting conformational flexibility, favoring selective target engagement. Position 4’s substitution with the benzimidazole ring creates a semi-rigid scaffold, optimizing spatial alignment for multitarget interactions.
- 4-Bromophenyl Substituent : Bromine’s electron-withdrawing effects and hydrophobic volume at the para position enhance binding to hydrophobic pockets in target proteins. This modification mirrors trends observed in COX-2 inhibitors, where halogenated aryl groups improve potency and metabolic stability.
Table 1: Structural Motifs and Their Pharmacological Roles
Recent synthetic advances, such as ultrasound-assisted N-alkylation, have streamlined the production of such hybrids, reducing reaction times from hours to minutes while improving yields.
Current Research Trends in Heterocyclic Medicinal Chemistry
Contemporary studies emphasize three paradigms:
- Multitarget Ligands : Hybrids like 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one are designed to simultaneously inhibit enzymes and receptors implicated in disease pathways. For example, dual CYP51/cell wall synthase inhibition in antifungal hybrids reduces resistance emergence.
- Green Synthesis Protocols : Ultrasound- and microwave-assisted reactions dominate recent literature, minimizing solvent use and energy consumption. A 2025 study demonstrated that ultrasound irradiation accelerated pyrrolidinone-azole couplings by 400%, achieving 92% yield versus 68% under thermal conditions.
- Halogen Bonding Optimization : The 4-bromophenyl group’s role extends beyond hydrophobicity; bromine participates in halogen bonding with carbonyl oxygens in target proteins, a strategy leveraged in kinase inhibitors.
Emerging Applications :
- Anticancer Agents : Analogues with modified allyl groups show topoisomerase I inhibition in preclinical models.
- Neuroinflammatory Modulators : The pyrrolidinone ring’s ability to cross the blood-brain barrier positions these hybrids as candidates for neurodegenerative disease therapy.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h2-10,14H,1,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSIXROJPZDMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzimidazole moiety, a pyrrolidinone structure, and a bromophenyl substituent. Its molecular formula is with a molar mass of approximately 353.26 g/mol. The structural features suggest potential interactions with biological targets, particularly in neuropharmacology and antimicrobial activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one | S. aureus | 32 µg/mL |
| 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one | E. coli | 64 µg/mL |
These results suggest that the compound may have potential as an antimicrobial agent.
Neuropharmacological Activity
The benzimidazole derivatives are often explored for their neuropharmacological effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease pathology .
In a comparative study involving various derivatives, compounds structurally related to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one were evaluated for their ability to enhance cognitive function in animal models. The results indicated that these compounds could improve memory retention and learning abilities, suggesting their potential as therapeutic agents for cognitive disorders.
The biological activity of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one is likely mediated through several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function.
- Antimicrobial Mechanism : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Antioxidant Properties : Some studies suggest that benzimidazole derivatives possess antioxidant properties that could protect neuronal cells from oxidative stress.
Case Studies
Several studies have investigated the biological activities of compounds related to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one:
- Study on Antimicrobial Activity : A study evaluated various benzimidazole derivatives against resistant strains of bacteria. The compound demonstrated significant activity against MRSA strains, highlighting its potential as a new antimicrobial agent .
- Neuroprotective Effects : In a behavioral study involving mice treated with scopolamine to induce memory impairment, administration of the compound resulted in improved memory performance compared to control groups treated with scopolamine alone .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. The following table summarizes its activity against selected pathogens:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Research indicates that the structural motifs of this compound enhance its interaction with bacterial cell membranes, potentially disrupting essential metabolic pathways and leading to bacterial cell death.
Neuropharmacological Activity
In addition to its antimicrobial effects, this compound has been explored for its neuropharmacological applications. It shows promise in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The following mechanisms have been identified:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, increasing acetylcholine levels in the synaptic cleft, which is beneficial for cognitive function.
- Antioxidant Properties : The compound may possess antioxidant properties that protect neuronal cells from oxidative stress.
Case Studies on Neuropharmacological Effects
- Cognitive Enhancement Study : A study involving mice treated with scopolamine (to induce memory impairment) demonstrated that administration of the compound resulted in improved memory performance compared to control groups treated with scopolamine alone. This suggests potential therapeutic effects for cognitive disorders.
- Neuroprotective Effects : In behavioral studies, derivatives of this compound were evaluated for their ability to enhance cognitive function in animal models. Results indicated significant improvements in memory retention and learning abilities, highlighting its potential as a therapeutic agent for cognitive disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one with structurally related compounds, focusing on substituent variations and their implications:
Key Observations :
- Substituent Position and Bioactivity: The 4-bromophenyl group in the target compound may confer stronger π-π stacking interactions compared to the 4-fluorophenyl group in 5-amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-pyrrol-3-one .
- Allyl vs.
- Enzyme Inhibition: Piperidine-containing analogues (e.g., 1-(4-butylphenyl)-4-(1-(2-oxo-2-piperidinylethyl)benzimidazol-2-yl)pyrrolidin-2-one) show nanomolar-range PDE1 inhibition, suggesting that bulky substituents at the benzimidazole N1 position enhance enzyme binding .
Spectroscopic Characterization
- ¹H NMR : The benzimidazole NH proton in the target compound is expected to resonate at ~10.8 ppm (consistent with 5a–h ).
- ¹³C NMR : The carbonyl group of the pyrrolidin-2-one ring appears at ~173 ppm, while the benzimidazole C=N carbon resonates at ~161 ppm .
Structure-Activity Relationship (SAR) Insights
- N1 Substitution : Allyl and piperidinyl-ethyl groups at the benzimidazole N1 position enhance solubility and metabolic stability compared to unsubstituted analogues .
- Pyrrolidinone Modifications: The 2-oxo group in pyrrolidin-2-one is critical for hydrogen bonding with biological targets, as seen in PDE1 inhibitors .
Q & A
Q. What synthetic strategies are recommended for synthesizing 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
Answer: A two-step approach is typically employed:
Benzimidazole Core Formation : Condensation of 1,2-diaminobenzene derivatives with carbonyl-containing intermediates under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole moiety. Catalysts like nano-SiO₂ (used in benzimidazole synthesis) can enhance reaction efficiency and reduce side products .
Pyrrolidin-2-one Functionalization : Introduce the 4-bromophenyl group via nucleophilic substitution or palladium-catalyzed coupling. The allyl group can be appended using alkylation agents (e.g., allyl bromide) in the presence of a base (K₂CO₃) .
Optimization Tips :
Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the allyl and bromophenyl groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and the pyrrolidin-2-one carbonyl (δ ~175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound against microbial targets?
Answer:
- Analog Synthesis : Vary substituents (e.g., replace allyl with propargyl, bromophenyl with chlorophenyl) to assess impact on bioactivity .
- Antimicrobial Assays :
- Molecular Docking : Use software like AutoDock to predict interactions with microbial enzymes (e.g., DNA gyrase) based on benzimidazole scaffolds .
Q. What methodologies resolve contradictions in biological activity data across studies for benzimidazole derivatives?
Answer:
- Standardize Assay Conditions : Control variables like inoculum size, growth media, and incubation time .
- Validate Compound Stability : Perform stability studies (e.g., HPLC at t = 0, 24, 48 hrs) to rule out degradation.
- Cross-Validate with Orthogonal Assays : Combine MIC with fluorescence-based reporter strains (e.g., P. aeruginosa lasB-GFP) to confirm activity .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding factors .
Q. How can in vivo efficacy and pharmacokinetic (PK) properties be assessed in preclinical models?
Answer:
Q. What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., kinases, GPCRs) over 100+ ns to evaluate stability of ligand-receptor complexes .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for SAR-guided modifications .
- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and toxicity risks .
Methodological Considerations
- Contradiction Analysis : When discrepancies arise (e.g., variable MIC values), re-test compounds under identical conditions and verify purity via independent labs .
- Scalability : For gram-scale synthesis, optimize catalytic systems (e.g., Pd/C for coupling reactions) and minimize chromatographic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
